3-amino-4-(methoxymethyl)-6-methyl-N-[2-(4-morpholinyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
Thieno[2,3-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a phenylacetamide moiety at position 2, which can be disubstituted with various groups . The electronic properties of these substituents can affect the biological activity of the compounds .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives often involves the reaction of a precursor compound with a reagent such as cyanothioacetamide or 2-cyanoacetohydrazide . The product is typically obtained as a solid .Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . These techniques can provide information on the functional groups present in the compound and their chemical environment .Chemical Reactions Analysis
The chemical reactions of thieno[2,3-b]pyridine derivatives can be influenced by the electronic properties of the substituents on the phenyl ring . For example, compounds bearing a -CN group have been found to exhibit FOXM1-inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives can be determined using techniques such as melting point determination and spectroscopic analysis . These properties can be influenced by the nature of the substituents on the phenyl ring .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes, including transcription, mRNA processing, and DNA repair .
Mode of Action
The compound interacts with its target, CDK8, by inhibiting its activity . This inhibition likely occurs through the compound binding to the ATP-binding pocket of CDK8, preventing ATP from binding and thus blocking the kinase’s activity .
Biochemical Pathways
The inhibition of CDK8 affects several biochemical pathways. CDK8 is involved in the regulation of gene expression, and its inhibition can lead to changes in the transcription of various genes . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
The compound has been described as having a good pharmacokinetic (PK) profile
Result of Action
The result of the compound’s action is a high in vivo efficacy, as demonstrated in studies . The compound’s inhibition of CDK8 can lead to changes at the molecular and cellular levels, potentially affecting cell cycle progression and gene expression .
Safety and Hazards
Future Directions
Future research on thieno[2,3-b]pyridine derivatives could focus on exploring the effects of different substituents on the phenyl ring . This could lead to the development of compounds with enhanced biological activity . Additionally, further studies could investigate the potential of these compounds as therapeutic agents for conditions such as cancer .
Properties
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methyl-N-(2-morpholin-4-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-13-11-14(12-27-2)17-18(22)19(29-21(17)23-13)20(26)24-15-5-3-4-6-16(15)25-7-9-28-10-8-25/h3-6,11H,7-10,12,22H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVWVIGEEXDVSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3N4CCOCC4)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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